molecular formula C7H16ClN B2368738 N-Ethylpent-4-en-1-amine hydrochloride CAS No. 2138195-16-9

N-Ethylpent-4-en-1-amine hydrochloride

Cat. No.: B2368738
CAS No.: 2138195-16-9
M. Wt: 149.66
InChI Key: CLLGMWCDLZVXHB-UHFFFAOYSA-N
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Description

N-Ethylpent-4-en-1-amine hydrochloride is an organic compound with the molecular formula C7H15N·HCl. It is a derivative of pent-4-en-1-amine, where an ethyl group is attached to the nitrogen atom. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpent-4-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting N-ethylpent-4-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. The final product is usually purified through recrystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethylpent-4-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-Ethylpent-4-en-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylpent-4-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pent-4-en-1-amine: The parent compound without the ethyl group.

    N-Methylpent-4-en-1-amine: A similar compound with a methyl group instead of an ethyl group.

    N-Propylpent-4-en-1-amine: A compound with a propyl group attached to the nitrogen atom.

Uniqueness

N-Ethylpent-4-en-1-amine hydrochloride is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification can lead to differences in biological activity and specificity compared to its analogs .

Properties

IUPAC Name

N-ethylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLGMWCDLZVXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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